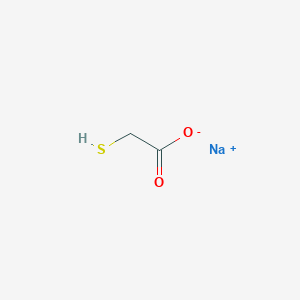

sodium;2-sulfanylacetate

Description

Sodium 2-sulfanylacetate (CAS: 367-51-1), also known as sodium thioglycolate, is a sodium salt of 2-mercaptoacetic acid with the molecular formula C₂H₃NaO₂S and a molecular weight of 114.10 g/mol . It is widely used in industrial and laboratory settings due to its nucleophilic thiol (-SH) group and water solubility. Key applications include:

Properties

IUPAC Name |

sodium;2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2S.Na/c3-2(4)1-5;/h5H,1H2,(H,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBVPFITFYNRCN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])S.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)[O-])S.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sodium;2-sulfanylacetate involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate raw materials and reagents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained. The synthetic route may involve multiple steps, including purification and isolation of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, ensuring consistency and quality of the final product. Industrial production methods may include continuous flow processes, batch reactions, and the use of specialized equipment to handle large quantities of reagents and products.

Chemical Reactions Analysis

Types of Reactions

sodium;2-sulfanylacetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.

Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like hydrogen gas or metal hydrides.

Substitution: Substitution reactions involve the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

sodium;2-sulfanylacetate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis.

Biology: Studied for its biological activity and interactions with biomolecules.

Medicine: Investigated for potential therapeutic applications and drug development.

Industry: Utilized in the production of materials, chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of sodium;2-sulfanylacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Methyl 2-Sulfanylacetate

Ethyl 2-Sulfanylacetate

- Structure : CH₃CH₂S-CH₂COOCH₂CH₃.

- Reactivity : Hydrolyzes to release thiols under acidic conditions.

- Applications: Noted as a potent off-odor compound in wines (odor threshold: 1.2 ng/L), contributing to "baked bean" or "Fritillaria" aromas .

- Safety : Requires selective extraction (e.g., copper sulfate treatment) to mitigate sensory interference in food chemistry .

Disodium 2-Sulfanylacetate

- Structure : Na₂S-CH₂COO⁻.

- Reactivity: Higher water solubility than the monosodium salt; acts as a stronger nucleophile.

- Applications : Used in polymer stabilization and heavy metal chelation .

Physicochemical Properties

Q & A

Q. What are the standard synthetic routes for preparing sodium 2-sulfanylacetate, and how can its purity be verified?

Sodium 2-sulfanylacetate is typically synthesized via nucleophilic substitution or ester hydrolysis. For example, methyl 2-sulfanylacetate (CAS 2365-48-2) can undergo saponification using sodium hydroxide to yield the sodium salt. Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via H and C NMR, focusing on the sulfhydryl (-SH) and carboxylate (-COO⁻) signals.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using a C18 column with UV detection at 210–220 nm.

- Elemental Analysis : Validate stoichiometry (CHNaOS) with ≤0.3% deviation .

Q. What safety protocols are critical when handling sodium 2-sulfanylacetate in laboratory settings?

Sodium 2-sulfanylacetate derivatives (e.g., methyl esters) require stringent safety measures due to reactive sulfhydryl groups:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.

- First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using sodium 2-sulfanylacetate in heterocyclic synthesis?

Sodium 2-sulfanylacetate participates in cyclization reactions to form sulfur-containing heterocycles. For instance:

- Thienotriazole Synthesis : React nitriles with methyl 2-sulfanylacetate in methanol under reflux with KCO (60% yield) .

- Cyclopentenedione Derivatives : Use NaH as a base in anhydrous THF to achieve 47% yield, noting that solvent polarity and base strength significantly impact product formation . Methodological Tip : Screen bases (e.g., KCO vs. NaH) and solvents (e.g., THF vs. DMF) to balance reactivity and steric effects .

Q. How should researchers address contradictions in reported reaction outcomes involving sodium 2-sulfanylacetate?

Discrepancies in yields or product selectivity often arise from:

- Reaction Conditions : Temperature gradients (e.g., reflux vs. room temperature) and moisture sensitivity.

- Catalyst Purity : Trace metals in sodium hydride (NaH) may alter reaction pathways. Analytical Approach : Replicate experiments under inert atmospheres (argon/nitrogen) and validate reagent purity via ICP-MS or Karl Fischer titration .

Q. What mechanistic insights govern sodium 2-sulfanylacetate’s role in enzyme inhibition studies?

While direct evidence is limited, sulfhydryl-containing analogs (e.g., ethyl 2-sulfanylacetate derivatives) exhibit enzyme-binding activity:

- Target Interaction : The sulfhydryl group may act as a nucleophile, forming disulfide bonds with cysteine residues in enzymes.

- Assay Design : Use stopped-flow kinetics or surface plasmon resonance (SPR) to quantify binding affinity (K) and inhibition constants (K) .

Methodological Guidelines

- Reproducibility : Document experimental procedures in line with journals like Beilstein Journal of Organic Chemistry, including detailed reagent grades, instrumentation settings, and statistical analyses .

- Data Reporting : Tabulate reaction conditions (e.g., solvent, temperature, catalyst) and yields for comparative studies (see Table 1).

Table 1 : Example Data for Sodium 2-Sulfanylacetate Reactions

| Reaction Type | Base/Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Thienotriazole Synthesis | KCO | Methanol | 60 | |

| Cyclopentenedione Formation | NaH | THF | 47 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.